

IUPAC name for 1-chloro-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Chloro-5-nitrobenzotrifluoride	
Cat. No.:	B146372	Get Quote

An In-depth Technical Guide to 1-chloro-4-nitro-2-(trifluoromethyl)benzene

This guide provides a comprehensive overview of 1-chloro-4-nitro-2-(trifluoromethyl)benzene, a versatile chemical intermediate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and safety considerations. This compound is a key building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.

Physicochemical Properties

1-chloro-4-nitro-2-(trifluoromethyl)benzene, also known by its synonym **2-Chloro-5-nitrobenzotrifluoride**, is a substituted aromatic compound.[1] Its physical state can vary from a white or colorless to yellow powder, lump, or clear liquid, depending on the ambient temperature.[2][3] The presence of chloro, nitro, and trifluoromethyl groups on the benzene ring imparts specific reactivity and properties, making it a valuable intermediate in organic synthesis.[4] It is generally considered insoluble in water but is soluble in apolar organic solvents such as benzene, toluene, and dichloromethane.[5]

The key quantitative physicochemical data for this compound are summarized in the table below for easy reference.



Property	Value	
CAS Number	777-37-7	
Molecular Formula	C7H3CIF3NO2[2][6]	
Molecular Weight	225.55 g/mol [2][6]	
Appearance	White or Colorless to Yellow powder, lump, or clear liquid[2][3]	
Melting Point	22 °C[2]	
Boiling Point	108 °C @ 10 mmHg[2][6] 232 °C @ 760 mmHg[7]	
Density	1.527 g/mL at 25 °C[2][6]	
Refractive Index	n20/D 1.508[2][6]	
Flash Point	99 °C (210.2 °F) - closed cup[6]	
Solubility	Insoluble in water; Soluble in apolar organic solvents[5]	

Synthesis Protocol

A common method for the synthesis of 1-chloro-4-nitro-2-(trifluoromethyl)benzene is through the nitration of 2-chlorobenzotrifluoride. The following protocol is based on a continuous-flow reaction, which offers enhanced control over reaction conditions and impurity profiles.[2][8]

Materials:

- 2-chlorobenzotrifluoride (o-chlorobenzotrifluoride)
- Concentrated sulfuric acid (H₂SO₄)
- Concentrated nitric acid (HNO₃)
- Dichloromethane (CH₂Cl₂)
- Saturated sodium bicarbonate solution (NaHCO₃)



Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

- Continuous-flow millireactor system with multiple preheating modules and a cooling module
- Flow pumps
- Liquid-liquid separator
- Rotary evaporator

Methodology:

- Preparation: Add 400 g of 2-chlorobenzotrifluoride to a preheating module. In a separate preheating module, mix concentrated sulfuric acid and concentrated nitric acid.[2]
- Reaction: Introduce the three preheated feedstocks into the reaction module for the nitrification reaction. The flow rates are controlled by a flow pump as follows:
 - 2-chlorobenzotrifluoride: 15 mL/min
 - Concentrated sulfuric acid: 18 mL/min
 - Concentrated nitric acid: 11.5 mL/min[2]
- Temperature Control: Maintain the reaction temperature at 60°C and the subsequent cooling module temperature at 25°C.[2]
- Work-up: Collect the reaction solution from the outlet of the cooling module and perform a liquid-liquid separation.[2]
- Extraction: Add 270 mL of dichloromethane to the acid phase to extract the product and combine the organic phases.[2]
- Neutralization and Drying: Wash the combined organic phase with a saturated sodium bicarbonate solution until neutral. Dry the organic layer with anhydrous sodium sulfate.[2]



 Purification: Evaporate the solvent under reduced pressure to obtain the final product, 2chloro-5-nitrobenzotrifluoride, as a yellow oil. This process typically yields a product with a purity of over 99%.[2]

Biological Activity and Safety

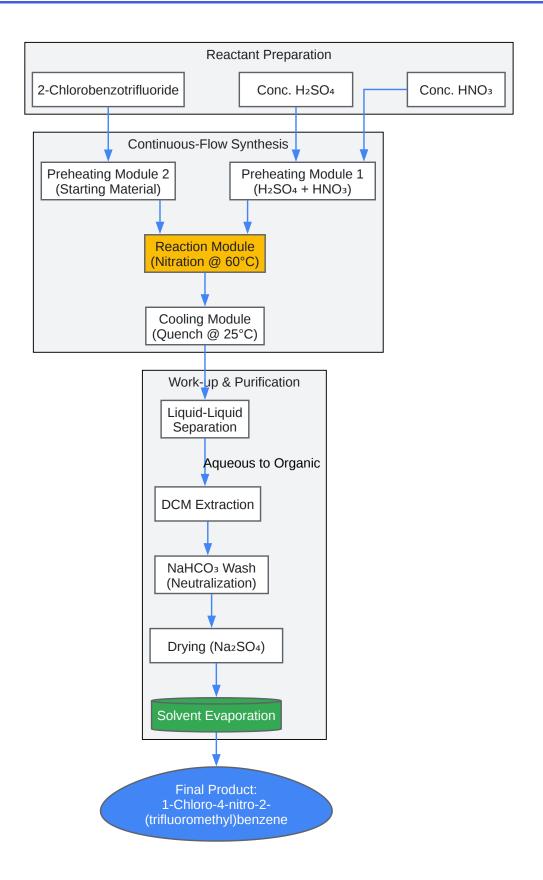
While specific signaling pathway interactions for 1-chloro-4-nitro-2-(trifluoromethyl)benzene are not well-documented in publicly available literature, its toxicological profile indicates significant biological effects. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][9] It is known to cause skin and serious eye irritation, with the respiratory system being a primary target organ for toxicity.[6][8][9] The trifluoromethyl group is known to enhance the biological activity and lipophilicity of molecules, a feature often exploited in the design of agrochemicals. [4]

Due to its hazardous nature, strict safety precautions are required when handling this compound. This includes the use of personal protective equipment such as protective goggles, gloves, and a respirator in a well-ventilated area.[9]

Visualized Experimental Workflow

The following diagram illustrates the synthesis workflow for 1-chloro-4-nitro-2-(trifluoromethyl)benzene as described in the experimental protocol.





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Continuous-flow synthesis workflow for 1-chloro-4-nitro-2-(trifluoromethyl)benzene.



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- To cite this document: BenchChem. [IUPAC name for 1-chloro-4-nitro-2-(trifluoromethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146372#iupac-name-for-1-chloro-4-nitro-2-trifluoromethyl-benzene]

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